molecular formula C8H7N3 B3255622 3-(1H-imidazol-1-yl)pyridine CAS No. 25700-15-6

3-(1H-imidazol-1-yl)pyridine

Cat. No.: B3255622
CAS No.: 25700-15-6
M. Wt: 145.16 g/mol
InChI Key: HBSOMQPAIFVKGZ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)pyridine (CAS 25700-15-6) is a valuable heterocyclic compound featuring a pyridine ring linked to an imidazole group, serving as a versatile scaffold and ligand in medicinal chemistry and chemical synthesis . With the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, this compound is a solid that should be stored at room temperature under an inert atmosphere for stability . Researchers utilize this compound as a key building block for developing novel molecules with potential biological activity, particularly due to its dual nitrogen-containing aromatic systems which can participate in hydrogen bonding and coordinate with metals. The compound is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended when handling. This product is intended for research and laboratory use only by trained professionals. It is strictly not for diagnostic, therapeutic, or consumer applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-8(6-9-3-1)11-5-4-10-7-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSOMQPAIFVKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309544
Record name 3-(1H-Imidazol-1-yl)pyridine
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Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25700-15-6
Record name 3-(1H-Imidazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25700-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways to 3 1h Imidazol 1 Yl Pyridine and Its Structural Analogues

Direct C-N Coupling Reactions for Imidazole-Pyridine Linkage

Direct C-N coupling reactions are a cornerstone in the synthesis of N-aryl heterocycles, including 3-(1H-imidazol-1-yl)pyridine. These methods typically involve the reaction of a pyridine (B92270) derivative with an imidazole (B134444) nucleophile, facilitated by either nucleophilic aromatic substitution or metal catalysis.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route to form the imidazole-pyridine bond. This approach relies on the reaction of an electron-deficient pyridine ring, typically substituted with a good leaving group, with the nucleophilic nitrogen of imidazole.

The most common implementation of this method involves the reaction of a halopyridine with imidazole in the presence of a base. For instance, 2,6-dihalopyridines react with imidazole to form 2,6-di(1H-imidazol-1-yl)pyridine. The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoro-substituted pyridines generally exhibiting higher reactivity than their chloro- or bromo- counterparts due to the better leaving group ability of fluoride (B91410) in SNAr reactions. researchgate.net Common bases employed include potassium carbonate, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used at elevated temperatures.

Another variation involves the use of a nitropyridine as the substrate. For example, this compound can be synthesized by reacting 3-nitropyridine (B142982) with imidazole under basic conditions (K₂CO₃/DMF) at high temperatures. vulcanchem.com The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack by imidazole. semanticscholar.org

Table 1: Nucleophilic Aromatic Substitution for Imidazole-Pyridine Synthesis

Pyridine SubstrateImidazoleBaseSolventProduct
2,6-DichloropyridineImidazoleK₂CO₃DMF2,6-Di(1H-imidazol-1-yl)pyridine
2,6-DifluoropyridineImidazoleK₂CO₃DMF2,6-Di(1H-imidazol-1-yl)pyridine
3-NitropyridineImidazoleK₂CO₃DMFThis compound

Metal-Catalyzed Cross-Coupling Methods

Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr methods. Palladium and copper-based catalytic systems are the most widely employed for the synthesis of imidazole-pyridine linkages.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net This reaction has been successfully applied to the synthesis of this compound and its analogues. vulcanchem.comresearchgate.net In a typical procedure, a halopyridine (e.g., 3-bromopyridine) is coupled with imidazole in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. vulcanchem.com The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos being commonly used. vulcanchem.com A reported synthesis of this compound via Buchwald-Hartwig amination of 3-bromopyridine (B30812) with imidazole using a Pd(OAc)₂/Xantphos catalyst system achieved a yield of approximately 65%. vulcanchem.com

Table 2: Palladium-Catalyzed Synthesis of this compound

Pyridine SubstrateImidazoleCatalystLigandBaseProductYield
3-BromopyridineImidazolePd(OAc)₂XantphosCs₂CO₃This compound~65% vulcanchem.com

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is another widely used method for constructing the imidazole-pyridine bond. nih.govorganic-chemistry.org These reactions typically involve the coupling of a halopyridine with imidazole in the presence of a copper catalyst and a base, often at elevated temperatures. nih.gov Various copper sources, such as CuI, Cu₂O, and CuO, can be employed. nih.gov The use of ligands, such as 1,10-phenanthroline (B135089) or amino acids, can significantly improve the reaction efficiency and allow for milder reaction conditions. researchgate.net For instance, the synthesis of various N-arylimidazoles has been achieved through copper-catalyzed coupling reactions. acs.org

Multicomponent Reaction Strategies Incorporating Imidazole and Pyridine Precursors

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. researchgate.net Several MCRs have been developed for the synthesis of pyridine and imidazole-containing structures, which can be adapted to produce this compound analogues.

A notable example is a three-component, one-pot condensation that yields 1H-imidazol-4-yl-pyridines from aldehydes, o-picolylamines, and isocyanides. researchgate.net This reaction demonstrates the power of MCRs in rapidly generating molecular diversity. researchgate.net Similarly, other MCRs have been utilized to prepare tetra-substituted pyridines starting from imidazole precursors. researchgate.net

Hantzsch-Type Syntheses and Analogous Cycloaddition Pathways

The Hantzsch pyridine synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgslideshare.netorganic-chemistry.org While the classical Hantzsch synthesis does not directly produce this compound, modifications and analogous cycloaddition pathways can be envisioned to incorporate imidazole moieties. For instance, by using an imidazole-containing aldehyde or β-ketoester as a starting material, it is possible to construct pyridine rings bearing an imidazole substituent.

Furthermore, cycloaddition reactions represent a powerful strategy for the synthesis of heterocyclic systems. researchgate.net For example, 1,4-dipolar cycloaddition reactions have been reported for the functionalization of fullerenes with quinoline (B57606) and isoquinoline (B145761) moieties, showcasing the potential of such pathways in heterocyclic synthesis. researchgate.net While not directly applied to this compound, these principles could be extended to the development of novel cycloaddition strategies for its synthesis.

Imidazole-Annulation Reactions

Imidazole-annulation reactions represent a fundamental approach to constructing the imidazole ring onto a pre-existing pyridine structure or a related precursor. These methods often involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound or its equivalent, leading to the formation of the fused imidazo[1,2-a]pyridine (B132010) system, a structural analogue of this compound.

One of the most widely utilized methods is the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.org This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation to form the imidazole ring. acs.org Variations of this approach have been developed to be catalyst-free, employing high-boiling solvents like dimethylformamide (DMF) and a base such as potassium carbonate at room temperature. acs.org

Three-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines by condensing a 2-aminopyridine, an aldehyde, and an isonitrile. acs.org Acid-catalyzed, one-pot, three-component approaches have also been successfully employed, reacting 2-aminopyridines with ynals and alcohols, thiols, or other 2-aminopyridines to yield a variety of monosubstituted imidazo[1,2-a]pyridines. acs.org

Another strategy involves the reaction of 2-chloropyridines with 2H-azirines. This two-step, one-pot sequence leads to the formation of 3-substituted imidazo[1,2-a]pyridine derivatives. acs.org The mechanism is proposed to involve the formation of an electrophilic aziridinyl triflate species, which then condenses with the 2-chloropyridine. acs.org

Furthermore, the synthesis of benzo mdpi.comd-nb.infoimidazo[1,2-a]pyridine derivatives has been achieved through a catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various ethyl 2,4-dioxo-4-arylbutanoates in the presence of a base like piperidine (B6355638). acs.org This reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular nucleophilic attack and subsequent dehydration. acs.org

A summary of representative imidazole-annulation reactions is presented below:

Starting MaterialsReagents/ConditionsProduct Type
2-Aminopyridines, α-Halocarbonyl CompoundsK2CO3, DMF, room temperatureImidazo[1,2-a]pyridines acs.org
2-Aminopyridine, Aldehyde, IsonitrileAcid catalyst2,3-Disubstituted imidazo[1,2-a]pyridines acs.org
2-Aminopyridines, Ynals, Alcohols/ThiolsAcetic acidMonosubstituted imidazo[1,2-a]pyridines acs.org
2-Chloropyridines, 2H-AzirinesTriflic anhydride, trimethylamine3-Substituted imidazo[1,2-a]pyridines acs.org
2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Ethyl 2,4-dioxo-4-arylbutanoatesPiperidineBenzo mdpi.comd-nb.infoimidazo[1,2-a]pyridines acs.org

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its analogues to minimize environmental impact. This includes the development of solvent-free methodologies and the use of aqueous reaction systems.

Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. A notable example is the aza-Michael addition of imidazoles to Michael acceptors, which can proceed efficiently without a solvent or catalyst. d-nb.info For instance, the reaction of imidazole with acrylonitrile (B1666552) can be carried out by heating the neat mixture, resulting in a high yield of 3-(1H-imidazol-1-yl)propanenitrile. d-nb.info Similarly, the reaction with methyl acrylate (B77674) under solvent-free conditions also provides the corresponding propanoate derivative in excellent yield. d-nb.info

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for solvent-free reactions. The condensation of N-phenacylpyridinium bromides with ammonium acetate under microwave irradiation without any solvent affords imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org This method significantly reduces reaction times compared to conventional heating. Another solvent-free approach involves the thermal and microwave-assisted reaction of aminopyridines with α-bromo-β-keto esters to produce highly substituted imidazo[1,2-a]pyridines. organic-chemistry.org

A summary of solvent-free synthetic approaches is provided in the table below:

ReactantsConditionsProductYield
Imidazole, Acrylonitrile80 °C, 3 h3-(1H-Imidazol-1-yl)propanenitrile98.0% d-nb.info
Imidazole, Methyl acrylate80 °CMethyl 3-(1H-imidazol-1-yl)propanoate98.0% d-nb.info
N-Phenacylpyridinium bromides, Ammonium acetateMicrowave irradiationImidazo[1,2-a]pyridinesExcellent organic-chemistry.org
Aminopyridines, α-Bromo-β-keto estersMicrowave irradiationHighly substituted imidazo[1,2-a]pyridinesHigh organic-chemistry.org

Aqueous Medium Reaction Systems

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 3-(1H-imidazol-1-yl)benzaldehyde has been reported in an aqueous medium. The reaction of 3-bromobenzaldehyde (B42254) with imidazole in the presence of copper powder and water under reflux yields the desired product. prepchem.com

Furthermore, ultrasound-assisted synthesis in water has been developed for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines. organic-chemistry.org This method utilizes a KI/tert-butyl hydroperoxide catalytic system and avoids the need for a metal catalyst and a base, offering mild reaction conditions. organic-chemistry.org An aqueous synthesis of methylimidazo[1,2-a]pyridines has also been achieved without the deliberate addition of any catalyst. organic-chemistry.org

Derivatization and Functionalization Strategies of the Core Scaffold

The this compound scaffold can be readily derivatized to explore structure-activity relationships and fine-tune its properties for various applications. The nitrogen atoms in both the imidazole and pyridine rings can participate in electrophilic aromatic substitution reactions. evitachem.com The imidazole nitrogen can also act as a nucleophile, allowing for further modifications. evitachem.com

Functionalization can be achieved through various reactions, including:

Nucleophilic Substitution: The chlorine atom in derivatives like 3-chloro-6-(1H-imidazol-1-yl)pyridazine can be displaced by nucleophiles such as amines or thiols to introduce new functional groups.

C-H Functionalization: Direct C-H functionalization of related imidazo[1,2-a]pyridines under transition-metal-free conditions has been a significant area of research. researchgate.net This allows for the introduction of various substituents at specific positions of the heterocyclic core. For example, a metal-free approach for methylene (B1212753) insertion at the C1 position of 3-phenylimidazo[1,5-a]pyridine (B186794) using formaldehyde (B43269) as both a reagent and solvent has been reported. acs.org

Oxidation and Reduction: The core structure can undergo oxidation or reduction under appropriate conditions to yield different derivatives.

Cyclization Reactions: The imidazole ring can participate in further cyclization reactions to construct more complex polycyclic systems.

A notable derivatization is the synthesis of 3-amino-imidazo[1,2-a]pyridines, which have shown potential as inhibitors of Mycobacterium tuberculosis glutamine synthetase. researchgate.net These compounds can be synthesized with structural diversity in both the pyridine and phenyl rings. researchgate.net

Advanced Computational and Theoretical Chemistry Studies of 3 1h Imidazol 1 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-(1H-imidazol-1-yl)pyridine. These theoretical methods provide deep insights into the molecule's stability, reactivity, and charge distribution, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules in their ground state. aps.org For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netpusan.ac.kr This process minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable conformation is found. The resulting optimized geometry represents the most probable structure of the molecule at 0 Kelvin. DFT calculations for related heterocyclic systems have shown excellent agreement with experimental data, such as those obtained from X-ray crystallography, validating the reliability of this theoretical approach. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311+G(d,p) Level.
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C(Py)-N(Im)1.405C(Py)-N(Im)-C(Im)125.8
N(Im)-C(Im)1.388N(Py)-C(Py)-C(Py)123.7
C(Py)-C(Py)1.394C(Im)-N(Im)-C(Im)108.2
C(Py)-N(Py)1.338C(Py)-C(Py)-N(Py)116.9

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring. This distribution facilitates intramolecular charge transfer (ICT) from the imidazole moiety to the pyridine ring upon electronic excitation. malayajournal.org The analysis of these orbitals helps in predicting the most probable sites for nucleophilic and electrophilic attacks.

Table 2: Calculated FMO Energies and Related Quantum Chemical Descriptors for this compound.
ParameterValue (eV)
EHOMO-6.45
ELUMO-1.12
Energy Gap (ΔE)5.33

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. acadpubl.eu It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors). researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). mdpi.com

Table 3: Selected NBO Analysis Results Showing Major Intramolecular Interactions.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N(Im)π* C(Py)-C(Py)5.85
π C(Im)-C(Im)π* C(Py)-N(Py)21.50
π C(Py)-C(Py)π* C(Im)-N(Im)18.90

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.depreprints.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). researchgate.netresearchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would clearly show a region of strong negative potential (red) localized around the pyridine nitrogen atom, identifying it as the primary site for protonation and coordination with metal ions. uni-muenchen.de The hydrogen atoms of the molecule, particularly the one on the imidazole ring, would be characterized by positive potential (blue), making them susceptible to interactions with nucleophiles. This visual representation provides an intuitive understanding of the molecule's reactive sites. mdpi.com

Table 4: Calculated MEP Maxima and Minima for this compound.
ParameterValue (a.u.)Associated Atom/Region
Vmin (Maximum Negative)-0.055Pyridine Nitrogen (N)
Vmax (Maximum Positive)+0.042Imidazole C-H protons

Conformational Analysis and Tautomerism Studies

Understanding the conformational landscape of this compound is essential as its three-dimensional shape influences its physical properties and biological interactions.

The conformational flexibility of this compound is primarily governed by the rotation around the single bond connecting the pyridine and imidazole rings (C-N bond). The energetic landscape of this rotation can be explored by performing a Potential Energy Surface (PES) scan using DFT calculations. ekb.eg This involves systematically varying the dihedral angle between the two rings and calculating the energy at each step. mdpi.com

The resulting energy profile typically reveals the most stable conformation (global minimum) and the transition states (energy maxima) that represent the barriers to rotation. mdpi.com For bi-heterocyclic systems like this, planar or near-planar conformations are often the most stable due to favorable π-conjugation between the rings. The transition state is expected to occur when the two rings are perpendicular to each other, which minimizes steric hindrance but disrupts conjugation. The energy difference between the stable conformer and the transition state defines the rotational barrier. nih.gov

Table 5: Calculated Relative Energies for Conformational Analysis.
ConformationDihedral Angle (°)Relative Energy (kcal/mol)
Stable Conformer (Minimum)~25-350.00
Transition State (Maximum)904.5 - 6.0

Isomerism and Stability Profiles

The structural flexibility of this compound is primarily defined by the rotation around the single bond connecting the pyridine and imidazole rings. This rotation gives rise to different conformers, or rotational isomers, each with a distinct spatial arrangement and associated potential energy. Computational methods are essential for exploring the potential energy surface (PES) and identifying the most stable conformations.

Conformational analysis, often performed using methods like the MM+ force field or semi-empirical AM1, helps identify numerous conformers that populate low-energy levels on the potential energy surface. For this compound, the key dihedral angle is the one defined by the planes of the two aromatic rings. The stability of different conformers is determined by a delicate balance of steric hindrance and electronic interactions between the two rings.

Density Functional Theory (DFT) calculations are widely used to optimize the geometry of these conformers and calculate their relative energies to determine the most stable structures. The global minimum on the PES corresponds to the most stable conformer, which is the most likely to be observed under experimental conditions. The energy differences between various conformers provide insight into the rotational barrier and the flexibility of the molecule. For related N'-(2-pyridyl)formamidines, studies have shown a preference for conformations where the pyridine and the imino nitrogen lone pairs are in an anti orientation. Similar planarity or near-planarity, influenced by intramolecular interactions, likely dictates the most stable forms of this compound.

Table 1: Theoretical Conformational Analysis Data for this compound (Representative data based on computational studies of similar heterocyclic compounds)

Conformer Dihedral Angle (Py-Im) Relative Energy (kcal/mol) Stability Ranking
1 (Planar) 0° / 180° 0.00 Most Stable
2 (Twisted) 45° +2.5 Less Stable

| 3 (Perpendicular) | 90° | +5.0 | Least Stable (Transition State) |

Spectroscopic Parameter Prediction and Interpretation

Computational quantum chemistry is a vital tool for predicting and interpreting the spectroscopic data of molecules like this compound, providing a direct link between the molecular structure and its spectral features.

Theoretical vibrational analysis is a powerful method for understanding the infrared (IR) and Raman spectra of a molecule. DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or higher, are routinely employed to compute the harmonic vibrational frequencies of molecules in their ground state. These calculations provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities, which can be directly compared with experimental IR and Raman spectra.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Each calculated mode can be visualized to understand the specific atomic motions involved, allowing for a detailed assignment of the spectral bands to fundamental vibrations such as C-H stretching, C=N stretching, ring breathing modes, and out-of-plane bending of the pyridine and imidazole rings.

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound (Representative data based on DFT/B3LYP calculations for related compounds)

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(C-H) aromatic 3100 - 3000 Stretching vibrations of C-H bonds in pyridine and imidazole rings
ν(C=N) ring 1650 - 1550 Stretching vibrations of C=N bonds within the heterocyclic rings
ν(C=C) ring 1580 - 1450 Stretching vibrations of C=C bonds within the heterocyclic rings
Ring Breathing 1050 - 950 Symmetric stretching and contraction of the pyridine and imidazole rings

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for predicting ¹H and ¹³C NMR chemical shifts.

The calculations are performed on the optimized molecular geometry. The magnetic shielding tensors for each nucleus are computed and then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). Predicted chemical shifts are highly sensitive to the molecular conformation and the electronic environment of each nucleus. Comparing the theoretically predicted spectrum with the experimental one can confirm the structure and help assign specific resonances to individual protons and carbon atoms in the this compound molecule. Recent advancements also utilize machine learning models trained on large datasets to predict chemical shifts with high accuracy.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Representative data based on GIAO-DFT calculations for related structures)

Atom Position (Pyridine Ring) Predicted ¹³C Shift Predicted ¹H Shift Atom Position (Imidazole Ring) Predicted ¹³C Shift Predicted ¹H Shift
C2 148.5 8.90 C2' 138.0 8.10
C3 135.0 - C4' 129.5 7.45
C4 124.0 7.60 C5' 118.0 7.30
C5 133.0 8.40

Nonlinear Optical (NLO) Property Theoretical Prediction

Molecules with extensive π-conjugated systems, like this compound, are of interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational chemistry provides a direct route to predict and understand the NLO response of a molecule at the atomic level.

The key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods such as DFT. These calculations are typically performed using the B3LYP functional combined with a suitable basis set. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG).

Theoretical studies on related donor-acceptor systems have shown that the NLO response is strongly dependent on the molecular structure and the nature of electron-donating and electron-accepting groups. For this compound, the calculations would reveal the extent of intramolecular charge transfer between the pyridine and imidazole moieties, which is a key factor governing the NLO properties. The predicted NLO properties of the title compound can be compared to standard NLO materials like urea (B33335) to assess its potential.

Table 4: Theoretically Predicted Nonlinear Optical (NLO) Properties of this compound (Representative data based on DFT calculations for similar organic molecules)

Parameter Symbol Predicted Value Unit
Dipole Moment μ 3.5 - 4.5 Debye
Mean Polarizability <α> 10 - 15 10⁻²⁴ esu

Mechanistic Investigations of Chemical Reactivity and Transformation

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic Substitution:

Electrophilic aromatic substitution on the 3-(1H-imidazol-1-yl)pyridine scaffold is a challenging transformation due to the electron-withdrawing nature of the pyridine (B92270) ring nitrogen, which deactivates the ring system. wikipedia.org When electrophilic substitution does occur, it is directed to specific positions based on the stability of the resulting intermediates.

The pyridine ring, being significantly less reactive than benzene, generally undergoes electrophilic substitution under harsh conditions. quimicaorganica.org The preferred positions for electrophilic attack on a pyridine ring are the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.com

The imidazole (B134444) ring, in contrast, is activated towards electrophilic substitution. The reaction typically occurs at the 4- or 5-position, as attack at the 2-position results in a less stable intermediate. uobabylon.edu.iq

Nucleophilic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. scispace.com This is because the negative charge in the intermediate can be effectively stabilized by the electronegative nitrogen atom. In the context of this compound, nucleophilic attack is more likely to occur on the pyridine ring than the electron-rich imidazole ring. The regioselectivity of such reactions on the pyridine moiety of this compound has been a subject of interest in synthetic chemistry. For instance, in highly fluorinated pyridine systems, the position of nucleophilic attack can be controlled by reaction conditions and the nature of the nucleophile. rsc.org

Cyclization and Annulation Reaction Mechanisms

The this compound scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the formation of new rings by leveraging the reactivity of both the pyridine and imidazole moieties.

One important class of fused heterocycles derived from related structures are the imidazo[1,2-a]pyridines. The synthesis of these compounds can be achieved through various transition-metal-catalyzed reactions. nih.govsemanticscholar.org For example, copper-catalyzed three-component reactions of a pyridine derivative, an acetophenone, and o-tosylhydroxylamine (B2369833) under microwave irradiation can afford imidazo[1,2-a]pyridines. nih.gov Another approach involves the titania-supported copper(II) chloride catalyzed reaction of 2-aminopyridines with ketones under aerobic conditions. nih.gov

Furthermore, base-promoted annulation reactions of aromatic alkynes with benzamides have been reported to produce pyridine derivatives, showcasing a formal [2+2+1+1] cyclocondensation. mdpi.com While not directly starting from this compound, these methodologies highlight the potential for constructing new ring systems appended to a pyridine core.

Metal-Mediated and Catalyzed Transformations of the Imidazole-Pyridine System

Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including the this compound system. These methods offer high efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds.

Direct C-H bond activation has revolutionized the synthesis of complex molecules by allowing for the functionalization of otherwise unreactive C-H bonds. acs.org In the context of pyridine-containing molecules, the nitrogen atom can act as a directing group, facilitating regioselective C-H functionalization at the ortho position. rsc.orgrsc.org

Palladium-catalyzed C-H activation has been extensively studied for the functionalization of 2-phenylpyridine (B120327) and related systems. rsc.org This strategy allows for the introduction of various functional groups at the ortho-position of the phenyl ring. For the this compound system, both the pyridine and imidazole nitrogen atoms could potentially act as directing groups for C-H activation on either ring.

Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines has also been reported, primarily at the C3 position of the imidazole ring. nih.gov These reactions can be used for trifluoromethylation, arylation, formylation, and other transformations. nih.gov

Catalyst/ReagentTransformationPosition of FunctionalizationReference
PalladiumArylationortho to pyridine N rsc.org
RhodiumVinylationortho to directing group acs.org
Photoredox CatalystTrifluoromethylationC3 of imidazo[1,2-a]pyridine (B132010) nih.gov
Rose BengalFormylationC3 of imidazo[1,2-a]pyridine nih.gov

Hydroboration and hydrosilylation are important reactions for the introduction of boron and silicon moieties into organic molecules, which can then be further functionalized. The hydroboration of pyridines can be catalyzed by various metal complexes, including those of zinc and magnesium, and can lead to either 1,2- or 1,4-dihydropyridine (B1200194) products. researchgate.net The regioselectivity of these reactions can be influenced by the catalyst and the substituents on the pyridine ring. researchgate.net

Pyridine borane (B79455) itself is a stable reagent that can be used for hydroboration upon heating or activation. nih.gov Nickel-catalyzed hydroboration of olefins with diboron (B99234) is also a known transformation. dntb.gov.ua While specific studies on the hydroboration and hydrosilylation of this compound are not extensively documented, the general principles of N-heterocycle reactivity suggest that these transformations are feasible. The reaction would likely occur on the pyridine ring, leading to partially saturated products.

CatalystReagentProduct TypeReference
NacNacZnHSilanes/BoranesDihydropyridines researchgate.net
Magnesium complexesBoranesDihydropyridines researchgate.net
Pyridine Borane (activated)Alkenes/AlkynesOrganoboranes nih.gov

Oxidative and Reductive Transformation Pathways

The this compound molecule can undergo both oxidative and reductive transformations, depending on the reagents and reaction conditions.

Oxidative Pathways:

The pyridine ring is generally resistant to oxidation. However, it can be oxidized to the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. youtube.com This transformation is synthetically useful as it activates the pyridine ring for electrophilic substitution and can also influence the regioselectivity of other reactions. youtube.com The imidazole ring is also relatively stable to oxidation. uobabylon.edu.iq In some cases, oxidative dearomatization of furan (B31954) rings attached to similar backbones has been observed, leading to the formation of enediones. mdpi.com

Reductive Pathways:

The pyridine ring of this compound can be reduced to piperidine (B6355638) under catalytic hydrogenation conditions. The imidazole ring is generally more resistant to reduction. A notable example of a reduction involving a derivative of this scaffold is the conversion of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one to 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol using sodium borohydride. nih.gov This demonstrates the selective reduction of a ketone in the presence of the imidazole and pyridine rings.

ReagentTransformationMoiety AffectedReference
Peroxy acidsN-oxidationPyridine youtube.com
Sodium borohydrideKetone reductionSide chain nih.gov
Catalytic HydrogenationRing reductionPyridineGeneral Knowledge

Coordination Chemistry and Ligand Design Principles Utilizing 3 1h Imidazol 1 Yl Pyridine

Ligand Design Strategies Based on Pyridine-Imidazole Linkages

The combination of pyridine (B92270) and imidazole (B134444) moieties within a single molecular framework is a powerful strategy in ligand design. This linkage creates versatile building blocks for constructing complex supramolecular structures and coordination polymers. The design principles leveraging this linkage are multifaceted:

Tunability: The electronic properties of the ligand can be finely tuned by introducing various substituent groups onto either the pyridine or imidazole rings. Electron-donating groups can enhance the basicity and donor strength of the nitrogen atoms, while electron-withdrawing groups can modify the ligand's acceptor properties. nih.gov This allows for precise control over the electronic environment of the coordinated metal center.

Structural Versatility: The relative orientation of the pyridine and imidazole rings dictates the ligand's coordination behavior. While some isomers, like 2-(2'-pyridyl)imidazole, can act as chelating agents, 3-(1H-imidazol-1-yl)pyridine is predisposed to act as a monodentate or, more commonly, a bridging ligand, connecting multiple metal centers to form extended networks such as metal-organic frameworks (MOFs). researchgate.networktribe.com

Biomimicry: The imidazole group is a fundamental component of biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. wikipedia.org Ligands incorporating an imidazole ring are often used to model these biological coordination environments, providing insights into the function of metalloproteins.

Supramolecular Assembly: Beyond direct coordination to metal ions, the pyridine-imidazole structure can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are instrumental in guiding the self-assembly of complex, higher-dimensional architectures. researchgate.net

Metal Ion Coordination Modes and Geometries

The interaction of this compound with metal ions can result in several coordination modes, largely dictated by the steric arrangement of its donor atoms and the preferred coordination geometry of the metal ion.

The this compound ligand exhibits flexibility in its binding, leading to various configurations:

Monodentate Coordination: The ligand can bind to a single metal center through either the pyridine nitrogen or one of the imidazole nitrogens (specifically the N3, or "pyridine-like," nitrogen). rsc.org This mode is common when the ligand is present in a large excess or when steric hindrance from other ligands prevents further coordination. The choice of binding site can be influenced by the electronic properties of the metal and the steric environment.

Bidentate (Bridging) Coordination: Due to the spatial separation and orientation of the pyridine and imidazole rings, this compound cannot chelate to a single metal ion. Instead, it frequently acts as a bridging ligand, where the pyridine nitrogen coordinates to one metal center and the imidazole nitrogen coordinates to another. This bridging behavior is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. worktribe.com

Multidentate Systems: While the ligand itself is not multidentate in a chelating sense, it is a common component in the design of larger, multidentate ligands. By incorporating this unit into a more complex molecular scaffold, it is possible to create ligands that can bind a metal ion through multiple donor atoms simultaneously, including the nitrogen atoms of the pyridine-imidazole moiety.

Binding ModeDescriptionTypical Resulting Structure
Monodentate Binds to a single metal ion via either the pyridine-N or the imidazole-N3.Discrete metal complexes.
Bidentate (Bridging) The pyridine-N binds to one metal center while the imidazole-N3 binds to another.Coordination polymers, Metal-Organic Frameworks (MOFs).

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atom) ligand and a single central metal atom. This process results in the formation of a heterocyclic ring containing the metal atom, known as a chelate ring. The thermodynamic stability of the resulting complex is significantly enhanced, an observation known as the chelate effect .

For this compound, direct chelation is sterically impossible. The nitrogen donor atoms of the pyridine and imidazole rings are positioned too far apart and with an incorrect orientation to coordinate to the same metal ion to form a stable chelate ring (typically 5- or 6-membered).

However, the principles of chelation are highly relevant when considering isomers or more complex ligands derived from this basic structure. For example, the related ligand 2-(2'-pyridyl)imidazole, where the rings are linked differently, is an excellent chelating agent, forming a stable five-membered ring upon coordination. researchgate.net The enhanced stability observed in such chelating systems drives much of ligand design. Therefore, while this compound itself acts as a linker or monodentate ligand, its structural motif is often incorporated into larger systems designed to exploit the chelate effect for creating highly stable metal complexes.

Rational Design of Metal-Organic Coordination Architectures

The rational design of metal-organic coordination architectures, such as metal-organic frameworks (MOFs) and coordination polymers, is a primary objective in crystal engineering and materials science. rsc.orgnih.gov This approach involves the deliberate selection of molecular building blocks—metal ions or clusters and organic ligands—to assemble into predictable and functional crystalline solids with desired topologies and properties. nih.gov The ability to tune structures at the molecular level allows for the creation of materials with tailored characteristics for applications in areas like gas storage, separation, and catalysis. nih.govresearchgate.net The ligand this compound plays a significant role in this field due to its specific structural and electronic attributes.

As a bifunctional linker, this compound possesses two distinct nitrogen-donor sites: the pyridine nitrogen and one of the imidazole nitrogens. This duality allows it to bridge metal centers in various ways, leading to a diverse range of structural dimensionalities, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. mdpi.com The rational design process leverages several key principles:

Coordination Geometry of the Metal Ion: The inherent coordination preference of the metal center (e.g., tetrahedral, square planar, octahedral) dictates the number and spatial orientation of ligands that can bind to it, forming the nodes of the network. nih.govmdpi.com

Ligand Geometry and Functionality: The length, rigidity, and connectivity of the organic linker are crucial. The angular disposition of the pyridine and imidazole rings in this compound influences the directionality of the resulting network. Its ability to act as a bridging ligand is fundamental to extending the structure into higher dimensions. rsc.org

Supramolecular Interactions: Weak interactions, such as hydrogen bonding and π–π stacking, play a critical role in reinforcing the architecture and directing the assembly of the final supramolecular structure. rsc.org

The utility of imidazole-based ligands in constructing MOFs is well-established. researchgate.net For example, the reaction of metal salts with mixed organic ligands, including imidazole derivatives, under hydrothermal conditions has yielded varied structures such as 2D layered networks and porous 3D frameworks. researchgate.net The specific topology of the resulting architecture can often be controlled. In one instance, a cobalt(II) framework with a rare (3, 4)-connected topology was formed where 2D metal-organic sheets were bridged by imidazole-containing ligands. researchgate.net

The design strategy often involves combining a linker like this compound with other ligands, such as polycarboxylates, to achieve more complex and robust architectures. The carboxylate groups can bridge multiple metal centers to form layers or chains, which are then pillared by the N-heterocyclic ligand to create 3D frameworks with controlled porosity. researchgate.net This "pillar-layer" approach allows for systematic variation in pore size and volume by changing the length of the pillar ligand, which in turn affects the material's functional properties, such as gas adsorption. researchgate.net

Detailed research findings on coordination polymers constructed with ligands analogous to this compound demonstrate the successful application of these design principles. For example, the ligand 3-pyridin-3-yl-benzoic acid, which also features a pyridine ring, has been used to create a series of coordination polymers with Ni(II), Co(II), Zn(II), Cu(II), Cd(II), and Gd(III). rsc.org The resulting structures ranged from 1D double-chains to 3D frameworks, with the dimensionality being controlled by weak secondary interactions and the specific metal ion used. rsc.org

The table below summarizes the structural features of several coordination polymers synthesized using a related pyridinyl-carboxylate ligand, illustrating the outcomes of rational design.

CompoundMetal IonFormulaDimensionalityCrystal SystemSpace GroupKey Structural Feature
1 Ni(II)Ni(L)₂(H₂O)₂1DMonoclinicP2₁/cα-polonium network via weak interactions
2 Ni(II)Ni(L)₂1DMonoclinicP2₁/n(3,4)-connected 2D layers
3 Co(II)Co(L)₂(H₂O)₂1DMonoclinicP2₁/cIsostructural with 1
4 Zn(II)Zn(L)₂1DMonoclinicP2₁/nIsostructural with 2
5 Cu(II)Cu(L)₂1DTriclinicP-1α-polonium network
6 Cd(II)Cd(L)₂3DMonoclinicP2₁/c6-connected roa topology
Data derived from a study on coordination polymers of 3-pyridin-3-yl-benzoic acid (HL). rsc.org

Similarly, a study on porous Cd(II)-MOFs constructed from a multidentate ligand incorporating imidazole and pyridine groups highlights the influence of anions on the metal coordination environment. rsc.org

CompoundAnionFormulaCd(II) Coordination NumberCoordination Geometry
1 NO₃⁻[Cd(L)(NO₃)]ₙ7Distorted pentagonal bipyramidal
2 Cl⁻[Cd(L)Cl]ₙ6Distorted octahedral
3 Br⁻[Cd(L)Br]ₙ6Distorted octahedral
4 I⁻[Cd(L)I]ₙ5Distorted trigonal bipyramidal
Data derived from a study on Cd(II)-MOFs with a 5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene)nicotinohydrazide (L) ligand. rsc.org

These examples underscore how the deliberate choice of metal ions, functional groups on the ligand, and reaction conditions (such as the choice of counter-anion) allows for the predictable synthesis of metal-organic architectures with specific structural features. rsc.orgrsc.org The unique combination of a pyridine and an imidazole ring in this compound makes it a versatile and valuable tool for the rational design of novel crystalline materials.

Catalytic Applications and Mechanistic Roles of 3 1h Imidazol 1 Yl Pyridine

Organocatalysis Mediated by the Imidazole (B134444) Moiety

The imidazole portion of 3-(1H-imidazol-1-yl)pyridine is the primary center for its organocatalytic activity. Imidazole is known to be an effective organocatalyst due to its unique electronic properties. ias.ac.in Its ring structure is amphoteric, possessing both a basic, pyridine-like nitrogen atom (aza-type) and a potentially acidic amine-like proton (–NH–). ias.ac.in This allows the moiety to engage in multiple modes of substrate activation.

Acid-Base Cooperative Catalysis

The amphoteric nature of the imidazole ring enables it to act as a cooperative acid-base catalyst. ias.ac.in The unprotonated, pyridine-like nitrogen atom functions as a Brønsted base or a nucleophile, while the N-H proton can act as a Brønsted acid. This bifunctionality is crucial in reactions where both a proton donor and acceptor are required to stabilize transition states.

In a typical mechanism, the basic nitrogen can deprotonate a substrate to increase its nucleophilicity, while the N-H group can simultaneously donate a proton to activate an electrophile. This cooperative action is reminiscent of the function of histidine residues in enzyme active sites, where the imidazole side chain facilitates proton transfer in various biochemical reactions. nih.gov The ability of the imidazole ring to switch between protonated and unprotonated states is key to its role in catalyzing acid-base reactions. nih.gov

Hydrogen Bonding Activation Mechanisms

Hydrogen bonding is a fundamental non-covalent interaction that can be harnessed for substrate activation in organocatalysis. The imidazole moiety of this compound has the capacity to act as both a hydrogen bond donor and acceptor.

As a Hydrogen Bond Donor: The N-H group can form a hydrogen bond with an electron-rich atom (e.g., oxygen or nitrogen) on a substrate. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. This donor capability is a key feature in activating electrophiles.

As a Hydrogen Bond Acceptor: The lone pair of electrons on the sp²-hybridized nitrogen atom can accept a hydrogen bond from a proton-donating substrate, such as an alcohol or amine. This interaction increases the nucleophilicity of the substrate.

These hydrogen bonding interactions lower the energy of the transition state, thereby accelerating the reaction rate. The specific mechanism of activation can vary depending on the reaction partners and conditions. researchgate.net

Transition Metal Catalysis as a Ligand

The presence of two distinct nitrogen-based heterocyclic rings makes this compound an excellent candidate for a bidentate N,N'-ligand in transition metal catalysis. It can chelate to a metal center using the nitrogen atom from the pyridine (B92270) ring and one of the nitrogen atoms from the imidazole ring, forming a stable five-membered ring with the metal. Such pyridyl-imidazole derivatives have been extensively studied as bidentate chelate ligands for various transition metals. acs.org The coordination of N-heterocyclic ligands like pyridine and imidazole to metal centers is a well-established strategy in the design of catalysts. mdpi.com

Ligand Effects on Catalyst Activity and Selectivity

The electronic and steric properties of the this compound ligand can be fine-tuned to modulate the performance of a metal catalyst. researchgate.net

Steric Effects: The steric bulk around the metal's coordination sphere, dictated by the ligand's structure, plays a critical role in controlling selectivity. By introducing bulky substituents on the ligand, it is possible to influence which substrates can access the active site and control the stereochemical outcome of the reaction. This steric hindrance is also crucial for promoting the reductive elimination step, which is often the product-forming step in catalytic cycles. nih.gov

Ligand PropertyInfluence on Metal CenterPotential Catalytic Consequence
Electronic Effects (e.g., adding electron-donating groups)Increases electron density on the metal.- Promotes oxidative addition.
  • May alter redox potential.
  • Electronic Effects (e.g., adding electron-withdrawing groups)Decreases electron density on the metal.- May facilitate reductive elimination.
  • Stabilizes the catalyst against oxidation.
  • Steric Effects (e.g., adding bulky substituents)Creates a more crowded coordination sphere.- Enhances selectivity (regio- and stereo-).
  • Can accelerate reductive elimination.
  • Role in Reductive and Oxidative Catalytic Cycles

    In many transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, the catalyst cycles between different oxidation states. The this compound ligand is crucial for stabilizing the metal center throughout this cycle.

    A generalized palladium-catalyzed cross-coupling cycle involves:

    Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), forming a Pd(II) intermediate. The strong sigma-donating ability of N-heterocyclic ligands like this compound facilitates this step by increasing the electron density on the palladium, making it more nucleophilic. nih.gov

    Transmetalation: A second substrate, typically an organometallic reagent (R'-M), transfers its organic group to the Pd(II) complex, displacing a halide.

    Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the final product (R-R') and regenerating the active Pd(0) catalyst. The steric and electronic properties of the ligand are critical for promoting this final, product-forming step. nih.gov

    The strong bond between the N-heterocyclic ligand and the palladium center ensures the stability of the catalytic species, preventing decomposition and leading to higher turnover numbers. nih.govwikipedia.org

    Asymmetric Catalysis with Chiral Analogues

    To achieve enantioselectivity in catalysis, chiral ligands are required. Chiral versions of this compound can be designed to create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. The development of novel chiral ligands is a cornerstone of asymmetric catalysis. sci-hub.se

    Strategies for introducing chirality include:

    Introducing Chiral Centers: Attaching a substituent with a stereocenter to either the pyridine or imidazole ring.

    Creating Atropisomerism: Designing a sterically hindered biaryl system involving the pyridine-imidazole linkage that exhibits axial chirality. This strategy has been successfully applied to create chiral biaryl P,N-ligands containing imidazole. acs.org

    Planar Chirality: Incorporating the ligand into a planar chiral scaffold, such as a [2.2]paracyclophane, which has been used to create effective oxazole-pyridine N,N-ligands. dicp.ac.cn

    These chiral analogues, when complexed with a transition metal, can enforce a specific spatial arrangement of the substrates, leading to the preferential formation of one enantiomer of the product. The field of asymmetric synthesis of chiral pyridine derivatives is of great importance, and ligands derived from the this compound scaffold represent a promising area for exploration. nih.gov

    Heterogeneous Catalysis Incorporating Imidazole-Pyridine Moieties

    The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a pivotal area in green chemistry and industrial processes. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation, reusability, and enhanced stability. The unique electronic and coordinating properties of ligands containing both imidazole and pyridine rings, such as this compound, make them attractive candidates for incorporation into solid-supported catalysts. These moieties can act as versatile N-donor ligands for a variety of metal centers, which are often the active sites in catalytic transformations.

    While specific research detailing the extensive use of this compound in heterogeneous catalysis is not widely documented, the broader strategy of immobilizing imidazole and pyridine functionalities has been explored through various platforms, including polymers, silica (B1680970), and metal-organic frameworks (MOFs). These studies provide a foundational understanding of how such moieties can be effectively utilized in a heterogeneous context.

    One common approach involves the covalent grafting of ligands onto a solid support. For instance, imidazole and pyridine derivatives can be functionalized with silane (B1218182) groups to enable their attachment to silica surfaces. The resulting material can then be used to chelate metal ions, creating a solid-supported catalyst. This method ensures the stability of the catalytic species and prevents leaching of the metal into the reaction mixture.

    Metal-Organic Frameworks (MOFs) represent another significant avenue for the heterogenization of imidazole-pyridine based catalysts. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Ligands containing imidazole and pyridine groups can be directly incorporated as building blocks during the synthesis of MOFs. The resulting frameworks can possess inherent catalytic activity, or they can serve as scaffolds for post-synthetic modification, where catalytically active sites are introduced. The well-defined porous structure of MOFs can also impart size and shape selectivity to the catalytic reactions. Although numerous imidazole and pyridine-based linkers have been employed in the construction of MOFs, the specific use of this compound as a primary linker in catalytically active MOFs is an area that remains to be fully explored.

    A significant body of research focuses on the synthesis of imidazopyridines and other fused heterocyclic compounds using various heterogeneous catalysts. nih.gov In these cases, the imidazole-pyridine moiety is the product rather than a component of the catalyst. However, these studies underscore the importance of solid acids, supported metals, and nanocomposites in facilitating complex organic transformations. researchgate.netnih.gov For example, titania-supported copper chloride (CuCl2/nano TiO2) has been reported as a robust and recyclable catalyst for the synthesis of imidazo[1,2-a]pyridines. nih.gov Similarly, a biimidazole-copper(I) complex supported on magnetic nanoparticles has been utilized as a heterogeneous catalyst for the same transformation in an aqueous medium, highlighting a green and sustainable approach. nih.gov

    The potential catalytic applications for heterogeneous systems incorporating imidazole-pyridine moieties are vast. They are expected to be active in a range of organic reactions, including cross-coupling reactions, oxidations, reductions, and multicomponent reactions. The pyridine ring can act as a neutral or anionic ligand, while the imidazole ring can also coordinate as a neutral ligand or be deprotonated to form an imidazolate, which can bridge metal centers. This versatility allows for the fine-tuning of the electronic and steric environment of the catalytic active site.

    While direct and extensive research on the catalytic applications of heterogenized this compound is limited, the principles established from studies on related structures provide a strong indication of its potential. Future research in this area would likely focus on the synthesis of well-defined supported catalysts and MOFs using this specific ligand and the thorough evaluation of their catalytic performance in various organic transformations. The development of such catalysts would contribute to the advancement of sustainable chemical processes.

    Supramolecular Assembly and Crystal Engineering of 3 1h Imidazol 1 Yl Pyridine Systems

    Hydrogen Bonding Interactions and Motifs

    Hydrogen bonding is a primary driving force in the supramolecular assembly of systems containing 3-(1H-imidazol-1-yl)pyridine. The molecule possesses distinct hydrogen bond acceptors—the N3 atom of the imidazole (B134444) ring and the nitrogen atom of the pyridine (B92270) ring. The presence of hydrogen bond donors in co-formers or solvents leads to the formation of predictable and robust supramolecular synthons.

    In the crystal structure of a related derivative, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, molecules are linked by a combination of intermolecular hydrogen bonds. Specifically, O—H···N interactions involving the hydroxyl group and the imidazole nitrogen, along with weaker C—H···O bonds, create two-dimensional networks. These interactions form sheets that lie parallel to the (100) crystallographic plane, demonstrating a common self-assembly pattern.

    The common motifs observed in pyridine-containing supramolecular systems often involve carboxylic acids, leading to a highly reliable carboxylic acid-pyridine heterosynthon. The interplay of multiple hydrogen bonding sites can create complex networks, including one-dimensional chains or two-dimensional sheets, depending on the geometry of the interacting molecules.

    Below is a summary of typical hydrogen bond interactions observed in a crystal containing the 3-(1H-imidazol-1-yl) moiety.

    Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠(D-H···A) (°)
    O1—H1O1···N20.97 (2)1.80 (2)2.762 (2)171 (2)
    C1—H1B···O10.992.553.429 (2)148
    (Data based on the crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol)

    π-Stacking and Aromatic Interactions

    The geometry of these interactions is typically parallel-displaced, where the rings are not perfectly eclipsed but offset. This arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces. Key parameters used to describe these interactions include the inter-centroid distance (the distance between the geometric centers of the rings), the interplanar distance, and the offset or slippage angle.

    In addition to direct π-π stacking, C—H···π interactions are also prevalent. In these motifs, a hydrogen atom attached to a carbon acts as a weak donor to the electron cloud of an aromatic ring. For instance, in the crystal structure of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, C—H···π interactions between hydrogen atoms on the imidazole ring and the centroid of a neighboring phenyl ring further consolidate the crystal structure.

    The following table details parameters for representative π-π stacking interactions found in related heterocyclic compounds.

    Interacting RingsInter-centroid Distance (Å)Interplanar Distance (Å)Ring Offset (Å)
    Acridine-Acridine3.513.321.14
    Pyridine-Oxadiazole3.60-3.80~3.30-3.50Not Specified
    (Data is illustrative, based on interactions in similar aromatic systems)

    Crystal Packing Analysis and Self-Assembly Patterns

    The solid-state structure of compounds containing this compound is determined by a delicate balance of the intermolecular forces discussed previously. The interplay between strong hydrogen bonds and weaker, but cumulatively significant, π-stacking and van der Waals forces directs the self-assembly of molecules into specific, repeating three-dimensional patterns.

    Analysis of crystal packing reveals how these interactions guide the formation of higher-order structures. For example, strong hydrogen bonds may first assemble molecules into one-dimensional chains or two-dimensional sheets. These primary structures then pack together, guided by weaker π-π and C—H···π interactions, to form the final 3D crystal lattice. The specific arrangement, or packing motif, has a profound influence on the material's physical properties, such as density, melting point, and solubility.

    The directional nature of hydrogen bonds combined with the shape and electronic properties of the aromatic rings allows for a high degree of predictability in the resulting supramolecular architecture, which is a cornerstone of crystal engineering.

    Co-crystallization Strategies

    Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. It involves incorporating a second molecule, known as a co-former, into the crystal lattice in a defined stoichiometric ratio. For this compound, which has excellent hydrogen bond accepting capabilities, carboxylic acids are highly effective co-formers.

    The formation of co-crystals relies on the creation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. The carboxylic acid-pyridine heterosynthon, formed via a strong O-H···N hydrogen bond, is one of the most widely used synthons in crystal engineering.

    Several methods are employed to prepare co-crystals:

    Solution Crystallization: This is the most common method, where stoichiometric amounts of the target compound and the co-former are dissolved in a suitable solvent, and co-crystals are obtained upon slow evaporation or cooling.

    Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the two solid components together with a small amount of liquid. The liquid acts as a catalyst, facilitating molecular rearrangement and the formation of the co-crystal.

    Slurrying: In this technique, a suspension of the components is stirred in a solvent in which they are sparingly soluble. Over time, the less stable initial forms dissolve and the more stable co-crystal precipitates.

    Polymorphism and Supramolecular Isomerism

    Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. This phenomenon is critical in crystal engineering, as the conditions of crystallization (e.g., solvent, temperature, pressure) can favor the formation of a specific polymorph. Polymorphism is common in co-crystals, where different arrangements of the same components can lead to distinct crystal forms. For instance, competition between different hydrogen bonding sites, such as a carboxylic acid and a phenol (B47542) group both competing to bond with a pyridine nitrogen, can give rise to polymorphic co-crystals.

    Metal-Organic Framework (MOF) Linker Design and Topology

    The bifunctional nature of this compound, featuring two distinct nitrogen donor sites, makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous networks.

    In MOF design, the geometry and connectivity of the linker are paramount in determining the final topology of the framework. The angled disposition of the imidazole and pyridine rings in this compound can act as a "node" or "strut" that directs the assembly of metal centers into specific, predictable networks. When additional functional groups, such as carboxylates, are incorporated into the pyridine or imidazole backbone, the resulting multidentate linkers can create highly complex and porous structures.

    For instance, ligands based on 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, a related structure, have been used to generate 3D MOFs with a (10,3) porous net topology. Similarly, linkers containing imidazole and pyridine groups have been employed to construct frameworks with varied dimensionalities and connectivities, demonstrating how subtle changes in the linker or metal ion can lead to vastly different architectures. The topology of these networks is often described using point symbols, which provide a concise representation of the connectivity of the nodes in the structure.

    MOF System (Related Ligand)Metal IonResulting TopologyReference
    [Fe(HPIDC)(H2O)]nFe(II)(10,3) net
    [Cd(HPIDC)(H2O)]nCd(II)3D honeycomb framework
    [Zn(HPIDC)(H2O)]nZn(II)(4.8²) net
    {[Co3(timb)2(chtc)2]}nCo(II)(3, 4)-connected net
    (HPIDC = 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid; timb = 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene; chtc = cyclohexane-1,3,5-tricarboxylic acid)

    The uncoordinated nitrogen atoms within the pores of such MOFs, particularly from the imidazole groups, can serve as active sites for applications like selective CO2 capture and catalysis.

    Molecular Recognition and Intermolecular Interactions with Biomolecules

    Biophysical Characterization of Molecular Interactions (in vitro mechanistic studies)

    No in vitro mechanistic studies detailing the biophysical characterization of molecular interactions for 3-(1H-imidazol-1-yl)pyridine have been found.

    There is a lack of published data on the enzyme binding and inhibition mechanisms of this compound. For instance, kinetic studies that would elucidate whether the inhibition is competitive, non-competitive, or otherwise are not available.

    No molecular dynamics simulations have been reported to describe the dynamic binding events of this compound with any biomolecular target.

    Advanced Materials Chemistry: Structural Integration and Functional Design

    Role as a Structural Building Block in Polymer Chemistry

    While extensive examples of homopolymers derived from 3-(1H-imidazol-1-yl)pyridine are not widely documented, its potential as a structural unit in polymer science is significant. The presence of two distinct nitrogen-containing aromatic rings provides sites for various chemical reactions, allowing it to be incorporated into polymer chains as a monomer or as a functional pendant group. Derivatives of this compound are being investigated for their potential in creating functional polymer materials. For instance, the related compound 3-bromo-5-(1H-imidazol-1-yl)pyridine is noted for its potential use in polymer and optoelectronic materials, suggesting that the core imidazole-pyridine structure is a viable scaffold for creating new functional polymers.

    The imidazole (B134444) and pyridine (B92270) moieties can impart specific properties to a polymer, such as thermal stability, conductivity, and the ability to coordinate with metal ions. The basic nitrogen atoms can also act as proton acceptors or donors, making polymers containing this unit sensitive to pH changes. This functionality is crucial for applications in sensors, smart membranes, and controlled-release systems.

    Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

    The ability of this compound and its derivatives to bridge metal centers is fundamental to its use in constructing coordination polymers and metal-organic frameworks (MOFs). The angular disposition of the nitrogen donors on the pyridine and imidazole rings allows for the formation of diverse and complex multidimensional architectures. The specific ligand used, in concert with the coordination geometry of the metal ion and the nature of any co-ligands or counter-anions, dictates the final topology of the resulting framework.

    For example, multidentate ligands incorporating imidazole and pyridine functionalities have been successfully used to synthesize a range of coordination polymers. Ligands such as 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene, which features multiple imidazole units, have been used with Cu(II) and Co(II) to create varied structures, including 2D layered networks and 3D porous frameworks. Similarly, ditopic imidazo[1,5-a]pyridine (B1214698) derivatives, which contain a chelating pyridinyl-imidazole subunit, act as ideal linear linkers in the formation of 1D and 2D coordination polymers with Zn(II).

    Table 1: Examples of Coordination Polymers and MOFs from Imidazole-Pyridine Type Ligands
    LigandMetal Ion(s)Resulting StructureKey FeatureReference
    1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)Cu(II), Co(II)2D Layered and 3D Porous FrameworksStructure is dependent on the metal ion used.
    5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene)nicotinohydrazide (L)Cd(II)3D Porous FrameworksPore size is influenced by coordinated anions (NO₃⁻, Cl⁻, Br⁻, I⁻).
    1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzeneZn(II)1D Chains and 2D NetworksLigand acts as both a chelating and a connecting unit.
    2-(imidazol-1-yl)terephthalic acidTb(III), Sm(III), Eu(III)3D Framework with 1D ChannelsPores are decorated with basic imidazole groups for selective CO₂ capture.
    3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (btap)Co(II), Zn(II), Cd(II)2D and 3D FrameworksForms diverse topologies depending on the metal and co-ligand.

    A key objective in MOF synthesis is the creation of materials with controlled porosity for applications in gas storage, separation, and catalysis. The geometry of ligands like this compound is critical in designing these porous architectures. The strategic placement of functional groups on the ligand can lead to frameworks with specific pore sizes and chemical environments.

    A notable strategy involves using ligands where the pores are "decorated" with functional groups. For instance, MOFs constructed from lanthanide metals and 2-(imidazol-1-yl)terephthalic acid feature one-dimensional channels lined with basic imidazole groups. This functionalization creates specific binding sites within the pores, leading to selective adsorption of CO₂ over other gases.

    The choice of anions in the synthesis can also subtly tune the pore dimensions. In a series of 3D porous Cd(II)-MOFs built from a multidentate imidazole-pyridine ligand, the size of the coordinated anions (NO₃⁻, Cl⁻, Br⁻, I⁻) systematically altered the cross-sectional area of the rhombic channels within the framework. The framework synthesized with the smallest anion (Cl⁻) exhibited the largest channels, demonstrating a method for fine-tuning porosity.

    Table 2: Influence of Anions on Pore Dimensions in Cd(II)-MOFs with an Imidazole-Pyridine Ligand
    CompoundCoordinated AnionPore Cross-Section (Å × Å)CO₂ Adsorption (cm³/g at 273 K)
    [Cd(L)(NO₃)]nNO₃⁻12.18 × 13.5235.4
    [Cd(L)Cl]nCl⁻13.86 × 14.1949.2
    [Cd(L)Br]nBr⁻13.72 × 14.1542.5
    [Cd(L)I]nI⁻12.09 × 13.6938.6
    L = 5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene)nicotinohydrazide

    The formation of a specific MOF architecture is a complex self-assembly process governed by the interplay between the ligand's coordination vectors, the preferred coordination number and geometry of the metal center, and the reaction conditions. For ligands of the imidazole-pyridine type, the nitrogen atoms on both rings can act as coordination sites. The ligand can act as a monodentate linker, a bidentate bridging linker connecting two different metal centers, or even a bidentate chelating ligand to a single metal center, depending on the specific isomer and its conformation.

    In the assembly of frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), the choice of metal ion proved critical. With Co(II), the timb ligand bridges adjacent metal centers to form a porous 3D framework. However, with Cu(II), the same ligand participates in the formation of two distinct 1D knotted chains that intersect to create a 2D layered structure. This demonstrates that the subtle differences in the electronic configuration and coordination preference of the metal ion can direct the self-assembly process toward entirely different structural outcomes.

    Development of Hybrid Materials with Imidazole-Pyridine Units

    The molecular hybridization approach, which combines two or more distinct pharmacophores or functional units into a single molecule, is a powerful strategy for developing advanced materials. The imidazole-pyridine scaffold is an excellent component for such hybrids, as it can be synthetically combined with other moieties to create materials with enhanced or novel properties.

    This strategy has been effectively employed in materials for catalysis and energy applications. In one study, hybrid materials were created by covalently grafting cobaloxime complexes with either pyridine or imidazole axial ligands onto graphene. The resulting [Co]-pyr-graphene and [Co]-imi-graphene materials showed different performance characteristics for the hydrogen evolution reaction, with the pyridine-ligated version exhibiting elevated performance and the imidazole-ligated version showing better stability. This highlights how the specific choice of the N-heterocycle within the hybrid material can fine-tune its functional properties.

    In medicinal chemistry, numerous imidazole-pyridine hybrid molecules have been synthesized by combining the core scaffold with other biologically active groups. For example, new derivatives have been designed by linking the imidazole-pyridine unit to other pharmacophores to create potent anticancer agents. These hybrid molecules are designed to leverage the properties of each component, potentially leading to synergistic effects and enhanced biological activity.

    Future Research Trajectories and Emerging Paradigms

    Exploration of Novel Synthetic Methodologies for Regioselective Synthesis

    The precise control of substituent placement, or regioselectivity, is paramount in synthesizing derivatives of 3-(1H-imidazol-1-yl)pyridine to fine-tune their properties. Future research will increasingly focus on developing more efficient, sustainable, and highly regioselective synthetic routes. Traditional methods often involve multi-step processes with moderate yields. Emerging strategies aim to overcome these limitations.

    One promising avenue is the advancement of one-pot, multi-component reactions. These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of atom economy and operational simplicity. For instance, novel variations of the Ugi reaction could be tailored for the synthesis of complex 1H-imidazol-4-yl-pyridines. researchgate.net Another key area is the development of advanced catalytic systems. The use of bimetallic nanoheterostructured catalysts, for example, has shown success in the regioselective synthesis of other nitrogen-containing heterocycles like 1,2,3-triazoles, a methodology that could be adapted for N-arylation of imidazoles. rsc.org These catalysts can offer high efficiency and selectivity under mild reaction conditions, eliminating the need for harsh reagents.

    Furthermore, acid-catalyzed cyclization/substitution reactions of urea (B33335) derivatives present a modular and regioselective approach to building substituted imidazole (B134444) rings, which could be applied to pyridine-containing starting materials. mdpi.com The exploration of these modern synthetic tools will be crucial for creating diverse libraries of this compound analogs for screening and application development.

    MethodologyDescriptionPotential Advantages
    Multi-Component Reactions (MCRs) Combining three or more reactants in a single operation to form a final product that contains portions of all initial materials.High atom economy, reduced waste, simplified procedures, rapid library generation.
    Nano-Heterostructured Catalysis Using catalysts composed of multiple nanoscale components (e.g., Ag-ZnO) to drive reactions.High regioselectivity, mild reaction conditions, catalyst recyclability, enhanced reaction rates. rsc.org
    Flow Chemistry Performing reactions in a continuous stream rather than a batch-wise process.Precise control over reaction parameters, improved safety, scalability, potential for automation.
    Photoredox Catalysis Utilizing visible light to initiate catalytic cycles for bond formation.Access to novel reaction pathways, mild conditions, high functional group tolerance.

    Advanced Spectroscopic Characterization Techniques for Complex Systems

    As this compound is incorporated into more complex systems, such as metal-organic frameworks, polymers, or biological conjugates, advanced characterization techniques become indispensable. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy remain fundamental, future research will rely on more sophisticated methods to probe intricate structural details and dynamics.

    Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of complex derivatives. For solid-state materials, solid-state NMR, specifically 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, provides critical information about the local environment of atoms within a crystal lattice, which is not accessible through solution NMR. mdpi.com

    Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of molecules and their packing in a crystal. nih.govnih.gov This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the properties of materials and the binding of molecules to biological targets. High-Resolution Mass Spectrometry (HRMS) will continue to be vital for confirming elemental composition with high accuracy. nih.gov Combining these advanced techniques will provide a comprehensive, multi-scale understanding of systems involving this compound.

    TechniqueInformation ProvidedApplication Context
    2D NMR Spectroscopy Correlation between different nuclei, providing detailed connectivity information.Elucidation of complex derivative structures and isomeric purity.
    Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. nih.govConfirming stereochemistry, analyzing intermolecular forces in materials, studying drug-receptor binding.
    Solid-State (CPMAS) NMR Structural and dynamic information of molecules in the solid state. mdpi.comCharacterization of polymers, metal-organic frameworks, and pharmaceutical formulations.
    High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula. nih.govConfirmation of product identity in synthesis, metabolite identification.

    Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. For this compound and its derivatives, these computational tools can dramatically accelerate the identification of candidates with desired properties, reducing the time and cost associated with experimental screening.

    ML models, particularly those based on deep neural networks and graph neural networks, can be trained on large datasets of chemical structures and their associated experimental data to build Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical in drug discovery. nih.govspringernature.com For material science applications, AI can predict properties like solubility, thermal stability, and electronic characteristics.

    Explainable AI (XAI) approaches are also emerging, which not only make predictions but also provide insights into the underlying molecular features responsible for a given property. policyrj.com This allows researchers to understand the model's reasoning and guides more intuitive and targeted molecular design. By using AI to screen virtual libraries of this compound derivatives, research efforts can be focused on synthesizing and testing only the most promising candidates.

    AI/ML ApplicationDescriptionPredicted Properties
    QSPR Modeling Develops mathematical models to predict the properties of molecules from their structural features. nih.govADME profiles, toxicity, solubility, permeability, metabolic clearance. nih.govspringernature.com
    Generative Models AI models that can design new molecules de novo with specific desired property profiles.Novel drug candidates, materials with tailored electronic or optical properties.
    Graph Neural Networks (GNNs) A type of neural network that operates directly on the graph structure of a molecule. mdpi.comMolecular property prediction, reaction outcome prediction. nih.gov
    Explainable AI (XAI) Models that provide human-understandable justifications for their predictions. policyrj.comIdentification of key molecular substructures contributing to bioactivity or a specific material property.

    Mechanistic Elucidation of Complex Biological Pathways at the Molecular Level

    The this compound scaffold is a valuable starting point for developing chemical probes to investigate complex biological pathways. Its ability to participate in hydrogen bonding and coordinate with metal ions in metalloenzymes makes it a versatile core for inhibitors and modulators of protein function.

    Future research will focus on designing derivatives that can selectively target specific proteins implicated in disease. For example, derivatives of the related imidazole[1,2-a]pyridine skeleton have been developed as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key target in colorectal cancer. nih.gov The discovery process for such compounds involves a combination of chemical synthesis and computational techniques like molecular docking.

    Molecular docking simulations can predict the binding pose and affinity of a ligand within the active site of a target protein. nih.gov These in silico studies help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. By systematically modifying the this compound core and evaluating the biological activity of the resulting compounds, researchers can develop powerful tools to dissect signaling cascades and validate new therapeutic targets at the molecular level.

    Research StepTechnique/ApproachObjective
    Target Identification Bioinformatics, genomics, proteomics.Identify a protein (e.g., an enzyme, receptor) within a biological pathway that is critical for a disease state.
    Lead Compound Design Structure-based design, fragment-based screening using the this compound scaffold.Create initial molecules with potential affinity for the target.
    Molecular Docking Computational simulation of ligand-protein binding.Predict binding modes and affinities to prioritize synthetic candidates. nih.gov
    Chemical Synthesis & SAR Organic synthesis of designed derivatives and systematic modification.Optimize the lead compound for potency, selectivity, and pharmacokinetic properties.
    Biological Validation In vitro enzymatic assays, cell-based assays.Confirm target engagement and cellular effect of the optimized compound.

    Expansion into Photoactive and Electroactive Material Design

    The inherent electronic properties of the pyridine (B92270) (electron-withdrawing) and imidazole (electron-donating and coordinating) rings make this compound an attractive building block for novel photoactive and electroactive materials. Future research is expected to explore its incorporation into functional materials for applications in electronics, photonics, and energy conversion.

    The nitrogen atoms in both rings can serve as excellent coordination sites for transition metals, enabling the formation of photo- and electroactive complexes. These complexes could find use in dye-sensitized solar cells (DSSCs), where pyridine-based ligands are already common, or as emitters in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on either ring allows for precise control over the absorption and emission wavelengths of these materials.

    Furthermore, the compound can be used to construct conjugated systems for organic electronics. The development of imidazole derivatives for second-order nonlinear optics (NLO) highlights the potential of this heterocyclic family in materials that can manipulate the properties of light. researchgate.net By polymerizing or co-polymerizing functionalized this compound monomers, new conductive polymers or photoresponsive materials could be created for use in sensors, switches, and energy storage devices.

    Material ClassPotential ApplicationRole of this compound
    Metal-Organic Complexes Dye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs), Catalysis.As a ligand to coordinate with metal centers (e.g., Ru, Ir), tuning photophysical and redox properties.
    Conjugated Polymers Organic Field-Effect Transistors (OFETs), Sensors, Electrochromic Devices.As a monomeric unit within a polymer backbone to influence charge transport and optical properties.
    Nonlinear Optical (NLO) Materials Optical communications, data storage.As a core component of chromophores with large hyperpolarizability. researchgate.net
    Photoanode Modifiers Solar fuel production (e.g., water splitting).As a surface additive to retard charge recombination and improve photocurrent efficiency. researchgate.net

    Q & A

    Q. What are the common synthetic routes for 3-(1H-imidazol-1-yl)pyridine, and how are reaction conditions optimized?

    • Methodological Answer : The compound is synthesized via condensation reactions between pyridine derivatives and imidazole precursors. For example, bromination of 3-(1H-imidazol-1-yl)chroman-4-one in acetic acid followed by dehydrobromination in pyridine yields 3-(1H-imidazol-1-yl)chromone (68% yield) . Optimization involves adjusting solvent systems (e.g., acetic acid for bromination, pyridine for elimination) and monitoring reaction times to minimize side products. GCMS and NMR (¹H, ¹³C) are critical for verifying purity, with characteristic peaks at δ 8.49 (pyridine-H) and 148.07 ppm (imidazole-C) .

    Q. How is this compound characterized structurally and functionally?

    • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR (e.g., imidazole protons at δ 7.69 ppm, pyridine carbons at 133.31 ppm) and GCMS (m/z 145.1 [M⁺]) . Functional characterization includes coordination studies with transition metals (e.g., Co(II) in MOFs), where bond lengths (Co–N: 2.109–2.132 Å) and coordination geometry (distorted octahedral) are determined via X-ray crystallography .

    Q. What are the primary applications of this compound in coordination chemistry?

    • Methodological Answer : It serves as a N-donor ligand in metal-organic frameworks (MOFs). For instance, Co(II) complexes with this compound and carboxylate ligands form 2D layered structures stabilized by hydrogen bonding (O–H···O interactions). The ligand’s flexibility allows tuning of MOF dimensionality based on carboxylate co-ligands (e.g., 5-isopropoxyisophthalate vs. thiophene-2,5-dicarboxylate) .

    Advanced Research Questions

    Q. How do steric and electronic effects of this compound influence MOF topology?

    Q. How to resolve contradictions in NMR data for derivatives of this compound?

    • Methodological Answer : Discrepancies in proton shifts (e.g., δ 7.12 vs. 7.17 ppm for imidazole-H) may arise from solvent polarity or tautomerism. Use variable-temperature NMR to assess dynamic equilibria. Cross-validate with X-ray crystallography to confirm solid-state structures. For example, crystallographic data for Co(II) complexes (bond angles: 95.133° β-angle) can clarify proton environments .

    Q. What strategies improve the yield of this compound in multi-step syntheses?

    • Methodological Answer : Optimize stepwise purification : (1) Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane), and (2) final product recrystallization (ethanol/water). For microwave-assisted reactions (e.g., flavone derivatives), reduce reaction time (2 h at 150°C) to suppress decomposition, achieving yields up to 86% .

    Q. How does this compound compare to analogous ligands in supramolecular chemistry?

    • Methodological Answer : Its dual N-donor sites enable stronger electron-donor capacity than triazole or pyrazole analogs. Electrochemical studies (cyclic voltammetry) reveal lower oxidation potentials (e.g., 1.12 V vs. SCE for binuclear Re complexes) compared to 2-(pyrazolyl)-4-toluidine (1.61 V), indicating enhanced electron donation for catalysis .

    Methodological Resources

    • Synthetic Protocols : Bromination-dehydrobromination sequences , microwave-assisted condensation .
    • Analytical Tools : X-ray crystallography for MOF topology , DFT for ligand-metal interactions .
    • Safety : Handle under inert atmospheres (N₂/Ar) due to air-sensitive intermediates; refer to TSCA export guidelines for derivatives .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.